N-[(2-methoxyadamantan-2-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide
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Overview
Description
N-[(2-methoxyadamantan-2-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide is a complex organic compound characterized by its unique adamantane structure and trifluoromethyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxyadamantan-2-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide typically involves multiple steps, starting with the preparation of the adamantane derivative. The key steps include:
Formation of the Adamantane Derivative: The adamantane core is functionalized with a methoxy group at the 2-position.
Introduction of the Trifluoromethyl Phenyl Group: The trifluoromethyl phenyl group is introduced through a coupling reaction.
Formation of the Oxalamide Linkage: The final step involves the formation of the oxalamide linkage between the adamantane derivative and the trifluoromethyl phenyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxyadamantan-2-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the trifluoromethyl phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(2-methoxyadamantan-2-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-methoxyadamantan-2-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The adamantane structure allows for unique binding properties, while the trifluoromethyl phenyl group enhances its chemical stability and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-methoxy-3,5-dimethyladamantane: Shares the adamantane core but lacks the trifluoromethyl phenyl group.
3-(methoxytricyclo[3.3.1.13,7]dec-2-ylidenemethyl)phenyl bis(2-cyanoethyl) phosphate: Contains a similar adamantane structure but different functional groups.
Uniqueness
N-[(2-methoxyadamantan-2-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide is unique due to its combination of the adamantane core and the trifluoromethyl phenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[(2-methoxy-2-adamantyl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25F3N2O3/c1-29-20(15-6-12-5-13(8-15)9-16(20)7-12)11-25-18(27)19(28)26-17-4-2-3-14(10-17)21(22,23)24/h2-4,10,12-13,15-16H,5-9,11H2,1H3,(H,25,27)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWIBTMFDBKHEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2CC3CC(C2)CC1C3)CNC(=O)C(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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